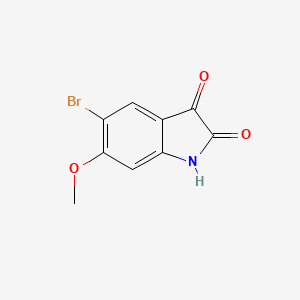

5-bromo-6-methoxy-1H-indole-2,3-dione

説明

The indole-2,3-dione scaffold, commonly known as isatin (B1672199), is a naturally occurring and synthetically versatile heterocyclic compound. nih.gov Its unique structural features have made it a privileged scaffold in the development of novel therapeutic agents. The strategic substitution on the isatin ring, as seen in 5-bromo-6-methoxy-1H-indole-2,3-dione, is a key area of research aimed at modulating the compound's biological and chemical properties.

The history of isatin dates back to the 19th century when it was first obtained through the oxidation of indigo. This discovery paved the way for extensive research into its chemical properties and those of its derivatives. The versatility of the isatin core has allowed for a wide range of chemical modifications, leading to a vast library of compounds with diverse applications. nih.gov Conventional methods for synthesizing isatin derivatives include the Sandmeyer, Stolle, and Gassman procedures. nih.gov Over the years, numerous novel and more environmentally friendly synthetic routes have been developed to access this important scaffold and its analogs. nih.gov

The indole-2,3-dione core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Isatin and its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to:

Anticancer mdpi.com

Antiviral nih.gov

Antibacterial biomedres.us

Antifungal nih.gov

Anticonvulsant scilit.com

Anti-inflammatory nih.gov

This broad bioactivity stems from the unique structural features of the isatin molecule, which allow for diverse chemical interactions with biological macromolecules. nih.gov

The investigation of substituted indole-2,3-diones is driven by the desire to enhance or modulate the biological activities of the parent isatin scaffold. The introduction of different functional groups at various positions on the isatin ring can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications can, in turn, influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity and selectivity for specific biological targets. nih.gov

For instance, structure-activity relationship (SAR) studies have revealed that halogenation at the 5-position of the isatin ring can lead to a marked enhancement in antibacterial activity. nih.gov This highlights the importance of systematic substitution to fine-tune the pharmacological profile of isatin-based compounds.

The compound this compound features two key substitutions on the isatin core: a bromine atom at the 5-position and a methoxy (B1213986) group at the 6-position.

5-Bromo Substitution: The presence of a halogen, such as bromine, at the 5-position is a common strategy in the design of bioactive isatin derivatives. Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic ring, which may affect its interaction with biological targets. nih.gov

6-Methoxy Substitution: The methoxy group at the 6-position is an electron-donating group, which can also modulate the electronic environment of the isatin ring. The position and nature of substituents on the aromatic ring of indole (B1671886) derivatives are known to play a crucial role in their biological activity.

The combination of these two substituents in this compound presents a unique electronic and steric profile that warrants investigation for its potential biological activities.

Given the broad biological potential of substituted isatins, the research scope for this compound would logically encompass the synthesis, characterization, and comprehensive biological evaluation of the compound.

Key Research Objectives would likely include:

Synthesis and Characterization: Development of an efficient synthetic route for this compound and confirmation of its structure using modern spectroscopic techniques.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, including cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the bromo and methoxy substituents to the observed biological activity.

Mechanism of Action Studies: Investigation of the molecular mechanisms underlying any significant biological activity to identify the specific cellular pathways and targets modulated by the compound.

While specific research findings for this compound are not extensively documented in publicly available literature, the known activities of other substituted isatins provide a strong rationale for its investigation as a potential therapeutic agent.

Data Tables

Table 1: Physicochemical Properties of Related Isatin Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 5-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | 247-252 |

| 6-Bromo-5-methoxy-1H-indole | C₉H₈BrNO | 226.07 | 127-129 |

| 6-bromo-5-methyl-1H-indole-2,3-dione | C₉H₆BrNO₂ | 240.05 | Not available |

Table 2: Biological Activities of the Indole-2,3-dione (Isatin) Scaffold

| Biological Activity | Description |

| Anticancer | Isatin derivatives have shown the ability to induce apoptosis in tumor cells and inhibit angiogenesis. |

| Antimicrobial | The isatin scaffold is a component of various synthetic compounds with antibacterial, antifungal, and antitubercular properties. |

| Antiviral | Certain isatin derivatives have been found to exhibit activity against a range of viruses. |

| Anticonvulsant | N-substituted isatins have been investigated for their potential in managing seizures. |

| Anti-inflammatory | The isatin core has been incorporated into molecules with anti-inflammatory properties. |

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNDSMPCFVOHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Methoxy 1h Indole 2,3 Dione and Its Molecular Architectures

Retrosynthetic Analysis of 5-Bromo-6-methoxy-1H-indole-2,3-dione

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection involves the cyclization step that forms the isatin (B1672199) core. This leads back to a substituted N-phenylglyoxamide or a similar acyclic precursor.

Further disconnection of the acyclic precursor points towards a substituted aniline (B41778) as a key starting material. The bromine and methoxy (B1213986) substituents on the aromatic ring can be introduced either before or after the formation of the isatin core. However, a more convergent and regioselective approach often involves the functionalization of a pre-existing isatin or aniline derivative.

A plausible retrosynthetic pathway is as follows:

Disconnection of the C-N bond of the isatin ring: This leads to an α-keto-amide precursor derived from a substituted aniline.

Disconnection of the bromine substituent: This suggests that the bromine can be introduced via electrophilic aromatic substitution on a 6-methoxyisatin intermediate. This is a common and effective strategy for halogenating isatins at the C5 position. calstate.edu

Disconnection of the 6-methoxyisatin: This intermediate can be traced back to 3-methoxyaniline through a cyclization reaction such as the Sandmeyer isatin synthesis. biomedres.ussynarchive.com

This analysis identifies 3-methoxyaniline as a commercially available and logical starting point for the synthesis of this compound.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule relies on the initial preparation of a key precursor, 6-methoxy-1H-indole-2,3-dione, followed by regioselective bromination.

Strategies for Bromine Introduction at the C5 Position

The introduction of a bromine atom at the C5 position of the 6-methoxyisatin core is typically achieved through electrophilic aromatic substitution. The existing methoxy group at C6 and the carbonyl groups of the isatin ring influence the regioselectivity of this reaction. The methoxy group is an activating, ortho-, para-directing group, while the isatin core is deactivating. The interplay of these electronic effects directs the incoming electrophile (bromine) to the C5 position.

Common brominating agents used for this transformation include:

N-Bromosuccinimide (NBS): A mild and selective brominating agent often used in the presence of a catalyst or in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com

Bromine (Br₂): Can be used in a solvent such as acetic acid. This method may require careful control of reaction conditions to avoid over-bromination. mdpi.com

Pyridinium bromochromate (PBC): A reagent that can effectively brominate isatins at the 5-position. umz.ac.ir

The general procedure involves reacting 6-methoxyisatin with the chosen brominating agent under appropriate temperature and solvent conditions until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

Table 1: Reagents for Bromination at the C5 Position

| Reagent | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | DMF, 25 °C, 12 h | mdpi.com |

| Bromine (Br₂) | Acetic acid, reflux | mdpi.com |

| Pyridinium bromochromate (PBC) | Acetic acid, 90 °C, 20 min | umz.ac.ir |

Methodologies for Methoxy Group Incorporation at the C6 Position

The methoxy group at the C6 position is introduced early in the synthetic sequence by starting with a precursor that already contains this functionality. The most direct approach is to use 3-methoxyaniline as the starting material for the synthesis of the isatin core. This ensures the correct positioning of the methoxy group from the outset.

Cyclization Reactions for the Indole-2,3-dione Ring Formation

The formation of the indole-2,3-dione (isatin) ring is a critical step in the synthesis. Several established methods can be employed for this cyclization.

Bromination and Oxidation Approaches for the Isatin Core

While direct bromination and subsequent oxidation of an indole (B1671886) precursor could be envisioned, a more common and controlled approach involves the synthesis of the isatin core first, followed by bromination as described in section 2.2.1. The oxidation of indole derivatives to form isatins is a known transformation, but achieving the desired substitution pattern simultaneously can be challenging and may lead to a mixture of products. nih.gov

A more reliable strategy is the Sandmeyer isatin synthesis, which builds the isatin ring from a substituted aniline. biomedres.ussynarchive.comnih.govdergipark.org.trchemicalbook.com This method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. nih.gov

For the synthesis of 6-methoxyisatin, the starting material would be 3-methoxyaniline.

Table 2: Sandmeyer Synthesis for 6-Methoxyisatin

| Step | Reactants | Intermediate/Product |

| 1 | 3-Methoxyaniline, Chloral hydrate, Hydroxylamine hydrochloride | 2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide |

| 2 | 2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide, Concentrated Sulfuric Acid | 6-Methoxy-1H-indole-2,3-dione |

Other Established Cyclization Protocols

Besides the Sandmeyer synthesis, other methods have been developed for the formation of the isatin ring, which could be adapted for the synthesis of substituted isatins like this compound.

Stolle Synthesis: This method involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryloxamic acid chloride, which is then cyclized using a Lewis acid catalyst like aluminum chloride. biomedres.usdergipark.org.tr This method is particularly useful for the synthesis of N-substituted isatins.

Gassman Synthesis: This protocol involves the reaction of an aniline with an α-keto ester to form an intermediate that is then cyclized to the isatin. dergipark.org.tr

These alternative methods provide flexibility in the choice of starting materials and reaction conditions, which can be advantageous depending on the desired substitution pattern and the availability of precursors.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is primarily centered around the nitrogen atom at the 1-position and the ketone at the 3-position. These sites allow for a variety of chemical transformations to introduce new functional groups and build more complex molecules.

N1-Substitution Reactions (e.g., Alkylation, Acylation, Benzylation)

The acidic proton on the indole nitrogen (N1) can be readily removed by a base, forming an isatin anion that can act as a nucleophile in substitution reactions. This allows for the introduction of various substituents at the N1 position.

Alkylation: N-alkylation of isatins is a common strategy to enhance their solubility and modify their biological activity. While specific studies on this compound are limited, the N-alkylation of the closely related 5-bromoisatin has been achieved using alkyl halides under phase transfer catalysis (PTC) conditions. researchgate.net Microwave-assisted N-alkylation of isatin using potassium carbonate or cesium carbonate as a base in a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) has proven to be an efficient and rapid method, significantly reducing reaction times and improving yields compared to conventional heating. nih.gov These methods are expected to be applicable to this compound.

Acylation: N-acylation introduces an acyl group at the N1 position, often modulating the electronic properties of the isatin ring. A general and highly chemoselective method for the N-acylation of indoles utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate. unito.it This approach is tolerant of various functional groups and provides a mild and efficient route to N-acylindoles.

Benzylation: The introduction of a benzyl group at the N1 position is a frequently employed modification. A general procedure for the N-benzylation of substituted isatins, including 5-bromoisatin, involves reacting the isatin with benzyl bromide or benzyl chloride in the presence of potassium carbonate in DMF at room temperature. mdpi.com This reaction proceeds smoothly to yield the corresponding N-benzylated products.

Table 1: Examples of N1-Substitution Reactions on Isatin Analogs

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Isatin | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF/NMP, Microwave | N-Alkylisatin | High | nih.gov |

| Benzylation | 5-Bromoisatin | Benzyl bromide, K₂CO₃, DMF, Room Temp, 18h | 1-Benzyl-5-bromo-1H-indole-2,3-dione | - | mdpi.com |

| Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | unito.it |

C3-Functionalization and Oxime Formation

The C3-carbonyl group of this compound is highly electrophilic and serves as a key site for a variety of nucleophilic addition reactions, leading to a wide range of C3-substituted derivatives.

Oxime Formation: The reaction of the C3-carbonyl group with hydroxylamine hydrochloride typically in the presence of a base, leads to the formation of the corresponding oxime. nih.gov This reaction is a common method for derivatizing ketones and aldehydes and is applicable to isatins. The resulting isatin oximes are valuable intermediates for further synthetic transformations.

Side Chain Elaboration and Heterocyclic Annulation (e.g., 1,3-Dipolar Cycloadditions)

The C3-carbonyl group can participate in reactions that lead to the formation of new rings, a process known as annulation. A particularly powerful method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. wikipedia.org

In this context, this compound can react with an amino acid (such as sarcosine or proline) to generate an intermediate azomethine ylide in situ. This 1,3-dipole can then react with a dipolarophile, typically an electron-deficient alkene, to afford complex spiro[indole-pyrrolidine] derivatives in a highly stereoselective manner. mdpi.comua.esbeilstein-journals.org The reaction involves the formation of two new bonds and up to four new stereocenters in a single step.

The general mechanism involves the condensation of the isatin derivative with the amino acid to form an intermediate which then undergoes decarboxylation to generate the azomethine ylide. This ylide then reacts with the dipolarophile in a [3+2] cycloaddition to form the spiro-pyrrolidine ring system. beilstein-journals.org

Table 2: Synthesis of Spiro[indole-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

| Isatin Derivative | Amino Acid | Dipolarophile | Product | Reference |

|---|---|---|---|---|

| 5-Bromoisatin | Sarcosine | (E)-2-arylidene-1-cyclohexanones | Dispiro[oxindole-cyclohexanone]pyrrolidines | beilstein-journals.org |

| Isatin | Benzylamine | Substituted α,β-unsaturated carbonyl compounds | 4-Aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one | wikipedia.org |

| Isatin/5-Bromoisatin | - | Malononitrile (B47326) and Isothiocyanates | Spiro[indole-pyrrolidine] adducts | mdpi.comnih.gov |

Synthesis of Molecular Hybrids Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, and efficacy, or a broader spectrum of activity. The this compound scaffold is an attractive component for such hybrids.

One common approach is the condensation of the C3-carbonyl group with a compound containing a hydrazine moiety. For example, reaction of 5-bromoisatin with various hydrazinyl-substituted heterocycles (quinazolines, phthalazines, quinoxalines) in refluxing ethanol with a catalytic amount of acetic acid yields isatin-benzoazine molecular hybrids. nih.gov

Another strategy involves the formation of thiazole-containing hybrids. For instance, a thiosemicarbazone derivative of 5-chloroisatin can undergo cyclocondensation with 3-(2-bromoacetyl)-6-bromocoumarin to form a hybrid molecule incorporating isatin, thiazole, and coumarin scaffolds. nih.gov This highlights the versatility of the isatin core in constructing complex, multi-component molecular architectures.

Green Chemistry Principles in the Synthesis of this compound Analogs

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of isatin derivatives and their analogs.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govutrgv.eduresearchgate.net The microwave-assisted N-alkylation of isatin is a prime example of this, offering significant advantages over traditional oil-bath heating. nih.gov This technology is highly applicable to the synthesis of derivatives of this compound.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green chemistry technique. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The synthesis of isatin-1,2,3-triazole derivatives has been successfully achieved using ultrasound irradiation, resulting in significantly shorter reaction times (minutes versus hours) and high yields without the need for extensive purification. researchgate.net

Aqueous and Mechanochemical Synthesis: The use of water as a solvent and mechanochemical (solvent-free) conditions are cornerstones of green synthesis. The synthesis of spiro[indole-pyrrolidine] derivatives from 5-bromoisatin has been successfully carried out in water and under ball-milling conditions. mdpi.comnih.gov These methods avoid the use of volatile organic solvents, simplify work-up procedures, and are often more energy-efficient. nih.gov

Advances in Catalytic Approaches for this compound Synthesis

While the derivatization of the isatin core is well-established, the synthesis of the core itself can be a target for catalytic innovation. Transition metal catalysis, in particular, has revolutionized the synthesis of complex organic molecules.

For the synthesis of derivatives, transition metals are often employed. For example, the synthesis of spirooxindoles, which can be derived from isatins, is frequently catalyzed by transition metals. researchgate.net These catalysts can control the stereoselectivity of the reaction, leading to the formation of specific isomers.

The synthesis of the isatin core itself often relies on multi-step classical methods. However, modern catalytic approaches are being developed. For instance, iron-catalyzed C-H bond amination has been used for the direct synthesis of primary anilines, which are precursors to isatins. researchgate.net While a direct catalytic synthesis of this compound from a simple precursor like 4-bromo-5-methoxyaniline is not explicitly detailed in the provided search results, the development of such catalytic C-H activation and cyclization strategies represents a significant frontier in the efficient and sustainable synthesis of this class of compounds.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 6 Methoxy 1h Indole 2,3 Dione

Reactivity of the Dione (B5365651) Functionality (C2, C3 Carbonyls)

Nucleophilic additions to the C3 carbonyl are common, leading to the formation of 3-hydroxy-2-oxindole derivatives. nih.gov These reactions, including aldol (B89426) and alleno-aldol condensations, can be highly diastereoselective and enantioselective when chiral catalysts are employed. irapa.orgnih.gov For 5-bromo-6-methoxy-1H-indole-2,3-dione, the electronic nature of the aromatic substituents influences the electrophilicity of the C3 carbon. The bromo group acts as a weak deactivator through its inductive effect, while the methoxy (B1213986) group is activating via resonance, which could slightly modulate the reactivity compared to unsubstituted isatin (B1672199).

Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or nitroacetate, are also prevalent. rsc.org These Knoevenagel condensations typically occur at the C3 position to yield 3-ylideneoxindole derivatives. The stereoselectivity of these reactions can often be controlled to favor either the Z- or E-isomer depending on the reaction conditions and catalysts used. rsc.org

Furthermore, the C3 carbonyl can participate in cycloaddition reactions and ring-expansion protocols. For instance, reaction with diazo compounds can lead to the formation of spiro-epoxides or expand the five-membered ring to a six-membered quinoline (B57606) system. nih.govirapa.orgrsc.org The C2 amide carbonyl is generally less reactive towards nucleophiles but can be involved in ring-opening reactions under harsh basic or acidic conditions.

Reactivity of the Bromo Substituent at C5

The bromine atom at the C5 position is a versatile handle for introducing molecular diversity, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the isatin core itself acts as an electron-withdrawing entity, which would help to activate the ring for nucleophilic attack.

However, the viability of an SNAr reaction at C5 is complicated by the electronic effects of the other substituents. The methoxy group at C6 is a powerful electron-donating group by resonance (+M effect), which significantly increases electron density on the aromatic ring and deactivates it towards nucleophilic attack. This donating effect counteracts the activating effect of the dione functionality. Consequently, SNAr reactions at the C5 position of this specific substrate are generally disfavored and would require very strong nucleophiles and harsh reaction conditions, if they proceed at all. libretexts.org

A more synthetically useful transformation for the C5 bromo substituent is its participation in palladium-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a variety of these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups. wikipedia.orgorganic-chemistry.org

Heck-Mizoroki Reaction: This coupling involves the reaction of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. The functionalization of related bromo-indoles via Sonogashira coupling has been demonstrated. chim.it

The table below summarizes typical conditions for these cross-coupling reactions as they would apply to this compound for the synthesis of various derivatives.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 5-Aryl-6-methoxy-1H-indole-2,3-dione |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 5-Alkenyl-6-methoxy-1H-indole-2,3-dione |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | 5-Alkynyl-6-methoxy-1H-indole-2,3-dione |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Ligand (e.g., BINAP) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 5-Amino-6-methoxy-1H-indole-2,3-dione |

Influence of the Methoxy Group at C6 on Reactivity

Inductive Effect (-I): As oxygen is more electronegative than carbon, the methoxy group withdraws electron density through the sigma bond.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density. This effect is generally stronger than the inductive effect. uokerbala.edu.iq

The dominant +M effect increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution (EAS) and deactivating it towards nucleophilic aromatic substitution, as discussed previously. uokerbala.edu.iq Computational studies on substituted isatins show that electron-donating groups like methoxy decrease the HOMO-LUMO energy gap, suggesting increased reactivity. uokerbala.edu.iq

Electrophilic and Nucleophilic Reaction Pathways

The structure of this compound allows for distinct electrophilic and nucleophilic reaction pathways.

Nucleophilic Pathways: The primary sites for nucleophilic attack are the electrophilic carbons of the dione moiety, particularly the C3 ketone. This leads to a vast number of addition and condensation products. As previously detailed, the C5 carbon can undergo palladium-catalyzed cross-coupling reactions, which proceed through a catalytic cycle involving a nucleophilic organometallic species. Direct SNAr at C5 is unlikely due to the deactivating effect of the C6-methoxy group.

Electrophilic Pathways: The benzene portion of the molecule can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is directed by the existing substituents. The methoxy group is a strong activating group and is ortho, para-directing. The bromo group is a deactivating group but is also ortho, para-directing. The fused N-acyl group of the pyrrolidinone ring is strongly deactivating and meta-directing.

Considering these effects:

The C6-methoxy group strongly directs electrophiles to its ortho positions (C5 and C7). The C5 position is already occupied by bromine. Therefore, the C7 position is highly activated.

The C5-bromo group directs to its ortho positions (C4 and C6). The C6 position is occupied. The C4 position is a potential site.

The deactivating N-acyl group directs to C5 and C7.

The powerful activating and directing effect of the C6-methoxy group is expected to dominate, making the C7 position the most probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). msu.edu

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The molecule presents several distinct reactive sites, and the choice of reagent and conditions determines the regiochemical outcome.

N1-H: The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or N-acylation. uokerbala.edu.iq

C3-Carbonyl: This is the preferred site for most nucleophilic additions and condensations. nih.gov

C5-Bromo: This position is selectively functionalized via palladium-catalyzed cross-coupling reactions.

C7-Position: This is the most activated position on the aromatic ring for electrophilic aromatic substitution. msu.edu

This inherent differentiation allows for the stepwise and regioselective functionalization of the molecule. For example, one could first perform a Suzuki coupling at C5 and subsequently carry out an aldol condensation at C3.

Stereoselectivity: Reactions that create a new chiral center at the C3 position have the potential for stereoselectivity. The addition of a nucleophile to the planar C3 carbonyl group creates a stereocenter. In the absence of chiral control, a racemic mixture of the (R)- and (S)-3-hydroxy-2-oxindole products would be formed. However, the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce high levels of enantioselectivity in these additions. nih.gov Furthermore, in reactions like the Knoevenagel condensation, the formation of the double bond can be highly stereoselective, preferentially yielding the Z- or E-isomer depending on the reaction mechanism. rsc.org

Unconventional Reactivity Profiles

The exploration of unconventional reactivity profiles for this compound also yields limited specific findings. The known reactions of the isatin scaffold primarily involve the electrophilic C-3 carbonyl group, the adjacent enolizable N-H proton, and electrophilic aromatic substitution on the benzene ring. While the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group at the 5- and 6-positions, respectively, is expected to modulate the reactivity of the aromatic ring and the dione moiety, specific "unconventional" or novel transformations unique to this substitution pattern have not been detailed in the available literature.

Research in the field continues to uncover new synthetic methodologies and catalytic systems that can elicit novel reactivity from heterocyclic compounds. However, at present, there are no published examples of such unconventional reactivity specifically for this compound. The potential for this compound to participate in unique cycloaddition, ring-opening, or rearrangement reactions remains a subject for future research endeavors.

Structural Characterization and Advanced Spectroscopic Elucidation of 5 Bromo 6 Methoxy 1h Indole 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-bromo-6-methoxy-1H-indole-2,3-dione, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign the structure definitively.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific signals that correspond to each unique proton in the molecule. The analysis, typically conducted in a solvent like DMSO-d₆, reveals key chemical shifts (δ), multiplicities, and coupling constants (J).

The spectrum is characterized by the following distinct resonances:

N-H Proton: A broad singlet appearing significantly downfield (typically > 11.0 ppm). This chemical shift is characteristic of an acidic amide proton, which may also engage in hydrogen bonding.

Aromatic Protons: The benzene (B151609) portion of the indole (B1671886) ring contains two protons. The proton at the C-7 position (H-7) and the proton at the C-4 position (H-4) appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the substituents on the ring. The H-7 proton is typically observed around 7.0-7.2 ppm, while the H-4 proton appears slightly further downfield, often in the range of 7.3-7.5 ppm.

Methoxy (B1213986) Protons: The methoxy group (-OCH₃) gives rise to a sharp singlet, integrating to three protons. This signal is found in the upfield region of the spectrum, typically around 3.8-3.9 ppm, which is a characteristic range for methoxy protons attached to an aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~11.2 | Broad Singlet | 1H |

| H-4 | ~7.4 | Singlet | 1H |

| H-7 | ~7.1 | Singlet | 1H |

| -OCH₃ | ~3.85 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its chemical environment.

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbons: The two carbonyl carbons (C-2 and C-3) are the most deshielded and appear far downfield. The C-2 (amide) carbonyl typically resonates around 158-160 ppm, while the C-3 (ketone) carbonyl is found even further downfield, often above 180 ppm.

Aromatic Carbons: The six carbons of the benzene ring appear in the characteristic aromatic region (105-155 ppm). The C-6 carbon, bonded to the electron-donating methoxy group, is shielded and appears at a lower chemical shift (~148-150 ppm). Conversely, the C-5 carbon, attached to the electronegative bromine atom, appears at a relatively upfield position for a substituted carbon, around 105-107 ppm. The quaternary carbons, C-3a and C-7a, are also identifiable in this region.

Methoxy Carbon: The carbon of the methoxy group provides a signal in the upfield region of the spectrum, typically between 56 and 58 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~159 |

| C-3 (C=O) | ~182 |

| C-3a | ~119 |

| C-4 | ~112 |

| C-5 | ~106 |

| C-6 | ~149 |

| C-7 | ~110 |

| C-7a | ~145 |

| -OCH₃ | ~57 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be relatively simple, showing no cross-peaks in the aromatic region, confirming that H-4 and H-7 are isolated singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. Key correlations would include the H-4 signal with the C-4 signal, the H-7 signal with the C-7 signal, and the methoxy proton singlet with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for determining long-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the connectivity of the entire molecule, including quaternary carbons. Essential HMBC correlations for confirming the structure of this compound would include:

Correlations from the methoxy protons (-OCH₃) to the C-6 carbon.

Correlations from the H-4 proton to the C-3, C-5, and C-7a carbons.

Correlations from the H-7 proton to the C-3a, C-5, and C-6 carbons.

Correlations from the N-H proton to the C-2 and C-7a carbons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and provide complementary information to NMR for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands corresponding to its functional groups.

N-H Stretch: A distinct absorption band is observed in the region of 3200-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole ring.

C=O Stretches: The two carbonyl groups give rise to strong, sharp absorption bands in the region of 1700-1780 cm⁻¹. Typically, two distinct bands can be resolved: an asymmetric stretch for the dione (B5365651) system around 1760 cm⁻¹ and a symmetric stretch (amide I band) around 1735 cm⁻¹.

C=C Aromatic Stretch: Vibrations of the aromatic ring produce characteristic bands in the 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group results in a strong band, typically found in the 1200-1300 cm⁻¹ range.

Table 3: FTIR Data for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H | Stretch | ~3250 |

| C=O | Asymmetric Stretch | ~1760 |

| C=O | Symmetric Stretch | ~1735 |

| C=C | Aromatic Stretch | ~1610 |

| C-O | Methoxy Stretch | ~1280 |

Mass Spectrometry (MS)

Mass spectrometry provides critical insights into the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The molecular ion peak [M]⁺ for this compound is expected to display a characteristic isotopic pattern due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the isatin (B1672199) core typically proceeds via the loss of a molecule of carbon monoxide (CO) from the C-2 position, a common pathway for isatin and its derivatives. oak.go.kr This would result in a significant fragment ion [M-CO]⁺. Further fragmentation can be predicted based on the substituents. The presence of the methoxy group may lead to the loss of a methyl radical (•CH₃) to form an [M-CO-CH₃]⁺ ion. Alternatively, cleavage of the aryl-Br bond could result in the loss of a bromine radical (•Br), leading to an [M-Br]⁺ fragment. The fragmentation pathways for N-substituted isatin derivatives often involve cleavage at the nitrogen-carbon bond. oak.go.krscispace.com While the title compound is unsubstituted at the N-1 position, this illustrates the general lability of bonds connected to the isatin core under mass spectrometry conditions.

A plausible fragmentation cascade for this compound would involve an initial loss of CO, followed by subsequent losses of bromine and/or fragments from the methoxy group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-Br]⁺ | Loss of bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by electronic transitions within the conjugated system of the isatin core. Generally, isatin and its derivatives exhibit a high-intensity absorption band in the UV region, typically between 260 nm and 350 nm, which is attributed to π → π* transitions of the aromatic ring. nih.gov A second, weaker absorption band is often observed in the visible region (350 nm to 600 nm), corresponding to n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. nih.govresearchgate.net

The positions and intensities of these absorption bands are influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the C-6 position acts as an electron-donating group (auxochrome), which is expected to cause a bathochromic (red) shift in the λₘₐₓ of the π → π* transition due to the extension of the conjugated system. uokerbala.edu.iq Conversely, the bromine atom at the C-5 position is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects, along with the solvent polarity, will determine the final absorption maxima. Studies on related compounds, such as 5-methoxyisatin, have shown that substituents at the 5-position significantly influence the HOMO-LUMO energy gap, which correlates with the absorption wavelength. uokerbala.edu.iq For instance, unbound isatin derivatives typically display absorption maxima in the range of 340–351 nm. rsc.org The combined effect of the bromo and methoxy groups in this compound is anticipated to shift the absorption maxima to longer wavelengths compared to unsubstituted isatin.

Table 2: General UV-Vis Absorption Regions for Isatin Derivatives

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 260 - 350 | High intensity, aromatic system |

X-ray Crystallography of this compound and its Analogs

While the specific crystal structure of this compound is not available in the reviewed literature, detailed structural insights can be derived from the X-ray crystallographic analysis of closely related analogs, namely 5-bromo-1H-indole-2,3-dione and 5,6-dibromo-1H-indole-2,3-dione. researchgate.netresearchgate.net These structures provide a robust model for predicting the molecular geometry and intermolecular interactions of the title compound.

The isatin scaffold in its analogs is observed to be nearly planar. In the crystal structure of 5-bromo-1H-indole-2,3-dione, the molecule is almost planar, with a mean deviation from planarity of only 0.024 Å for the non-hydrogen atoms. researchgate.net Similarly, for 5,6-dibromo-1H-indole-2,3-dione, the two independent molecules in the asymmetric unit are also nearly planar, with mean deviations of 0.012 Å and 0.014 Å. researchgate.net This high degree of planarity arises from the sp² hybridization of the atoms in the fused ring system. It is therefore highly probable that this compound also adopts a predominantly planar conformation, with the methoxy group likely being nearly coplanar with the indole ring to maximize resonance stabilization, a feature observed in other methoxy-substituted aromatic systems. nih.gov

The crystal packing of isatin analogs is governed by a network of specific intermolecular interactions.

Hydrogen Bonding: The most prominent interaction in the crystal structures of N-unsubstituted isatins is the N—H⋯O hydrogen bond. In 5-bromo-1H-indole-2,3-dione, these hydrogen bonds link the molecules into chains. researchgate.net In the crystal of 5,6-dibromo-1H-indole-2,3-dione, molecules are connected through a series of N—(H,H)⋯O hydrogen bonds, forming chains that propagate through the crystal lattice. researchgate.net These strong, directional interactions are fundamental to the supramolecular assembly of these compounds. Weak C—H⋯O interactions further stabilize the crystal packing. researchgate.net

π-π Stacking: Interestingly, no significant π–π stacking interactions are observed in the crystal structure of 5-bromo-1H-indole-2,3-dione. researchgate.net The crystal packing appears to be dominated by the stronger hydrogen and halogen bonding networks. This suggests that for this compound, these directional interactions will likely be the primary drivers of the supramolecular assembly, potentially precluding significant face-to-face π-stacking.

The combination of hydrogen and halogen bonds leads to the formation of complex three-dimensional supramolecular architectures. In 5-bromo-1H-indole-2,3-dione, N—H⋯O and C—H⋯O interactions combine to generate sheets. researchgate.net In 5,6-dibromo-1H-indole-2,3-dione, the hydrogen-bonded chains are further linked by Br⋯O and C—H⋯Br interactions, which connect the chains into sheets. researchgate.net This demonstrates a hierarchical assembly where strong hydrogen bonds form one-dimensional motifs (chains), which are then organized into two-dimensional structures (sheets) by weaker halogen interactions. This interplay between different non-covalent forces is crucial for the rational design of molecular crystals. mdpi.com The crystal packing of this compound is expected to follow similar principles, forming robust hydrogen-bonded networks that are further stabilized by Br⋯O halogen bonds, leading to a densely packed and stable crystalline solid.

Table 3: Crystallographic Data for 5-bromo-1H-indole-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 25.1411 (18) |

| b (Å) | 5.6851 (4) |

| c (Å) | 5.1593 (3) |

Table 4: Key Intermolecular Interactions in Halogenated Isatin Analogs

| Interaction Type | Donor-Acceptor | Distance (Å) | Analog Compound |

|---|---|---|---|

| Hydrogen Bond | N—H···O | 2.886 (6) | 5-bromo-1H-indole-2,3-dione researchgate.net |

| Halogen Bond | C—Br···O | 2.9409 (3) | 5,6-dibromo-1H-indole-2,3-dione researchgate.net |

| Hydrogen Bond | C—H···O | 3.312 (7) | 5-bromo-1H-indole-2,3-dione researchgate.net |

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methoxy 1h Indole 2,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound. For molecules like 5-bromo-6-methoxy-1H-indole-2,3-dione, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure of the molecule. Such calculations would be the foundation for all subsequent analyses, including geometry optimization, electronic structure, and spectroscopic property prediction.

Optimized Molecular Geometries and Conformational Landscapes

A crucial first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve confirming the planarity of the core indole (B1671886) ring system. While experimental crystallographic data for the closely related 5-bromo-1H-indole-2,3-dione shows it to be nearly planar, a theoretical calculation would precisely quantify these geometric parameters for the target molecule.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure provides insights into the molecule's reactivity, stability, and optical properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimentally obtained spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. This can help in identifying the characteristic functional groups within the molecule, such as the C=O and N-H stretching vibrations.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to π→π* and n→π* transitions within the indole system.

While the specific computational data for this compound is not available, the methodologies described represent the standard theoretical framework that would be employed to investigate its properties. Such a study would provide valuable insights into how the specific substitution pattern influences the geometry, electronic structure, and spectroscopic signatures of this particular isatin (B1672199) derivative.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms at a computational level is crucial for understanding how this compound participates in chemical transformations. A significant area of interest for related isatin derivatives has been their involvement in 1,3-dipolar cycloaddition reactions. researchgate.netimist.ma Theoretical modeling of these and other reactions involving this compound would typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction.

This process involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. Characterization of the transition state is critical, as its energy determines the activation barrier and thus the rate of the reaction. Computational methods can elucidate whether a reaction proceeds through a concerted mechanism, where bond breaking and forming occur simultaneously, or a stepwise mechanism involving one or more intermediates. For instance, in cycloaddition reactions, it can be determined if the process is synchronous or asynchronous. researchgate.net

Illustrative Data for a Hypothetical Reaction:

The following table presents hypothetical calculated energies for a reaction involving this compound, illustrating the kind of data generated from reaction mechanism modeling.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +15.7 |

| Intermediate | -5.2 |

| Product | -20.8 |

This is a hypothetical data table for illustrative purposes.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), serves as a primary tool for the theoretical investigation and prediction of the NLO response of molecules like this compound.

The key parameters that quantify NLO properties are the first hyperpolarizability (β) and second hyperpolarizability (γ). Large values of these parameters indicate a strong NLO response. These properties are intimately linked to the electronic structure of the molecule, particularly the extent of intramolecular charge transfer and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and carbonyl) groups on the indole scaffold of this compound suggests that it could possess interesting NLO properties.

Illustrative NLO Properties Data:

Below is a table of hypothetical calculated NLO parameters for this compound compared to a reference compound, urea.

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| This compound | 3.85 | 1500 |

| Urea (reference) | 7.50 | 371 |

This is a hypothetical data table for illustrative purposes.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the electronic structure, spectroscopic properties, and reaction pathways of this compound.

These studies can predict changes in absorption and emission spectra (solvatochromism) as a function of solvent polarity. nih.gov By calculating properties like the dipole moment in both the ground and excited states in various solvents, it is possible to understand how the solvent stabilizes different electronic states. This, in turn, affects the molecule's reactivity and photophysical behavior. For instance, a larger dipole moment in the excited state compared to the ground state often leads to a red-shift in the emission spectrum in more polar solvents.

Illustrative Data on Solvent Effects:

This table shows hypothetical calculated ground and excited state dipole moments and the predicted absorption maximum of this compound in different solvents.

| Solvent | Dielectric Constant | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) | Predicted Absorption Max (nm) |

| Toluene | 2.38 | 3.1 | 5.8 | 410 |

| Acetonitrile | 37.5 | 3.5 | 7.2 | 425 |

| Water | 80.1 | 3.7 | 8.1 | 435 |

This is a hypothetical data table for illustrative purposes.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Bromo 6 Methoxy 1h Indole 2,3 Dione Scaffolds

Ligand-Based and Structure-Based Molecular Design Strategies

The discovery of novel bioactive agents based on the 5-bromo-6-methoxy-1H-indole-2,3-dione scaffold can be pursued through two complementary computational approaches: ligand-based and structure-based design.

Ligand-Based Design: This strategy is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.govsemanticscholar.orgnih.gov For the 5-bromo-6-methoxyisatin scaffold, this approach would involve analyzing a series of known active analogs to deduce the essential structural requirements for activity. Key methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, which distill the shared chemical features of active molecules into a predictive model used to screen virtual libraries or guide the synthesis of new, potentially more potent compounds. nih.gov

Structure-Based Design: When the 3D structure of the target protein (e.g., a kinase, protease, or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov This approach involves using computational techniques like molecular docking to predict the binding orientation and affinity of 5-bromo-6-methoxyisatin derivatives within the target's active site. By visualizing these interactions, medicinal chemists can rationally modify the scaffold to enhance binding affinity and selectivity. For instance, observing a vacant hydrophobic pocket near the C6-methoxy group could prompt the design of analogs with larger alkoxy substituents to fill that space and improve potency. nih.gov

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its inherent chemical properties and known interactions of the broader isatin (B1672199) class.

The key pharmacophoric features of this scaffold are:

Hydrogen Bond Donor (HBD): The N-H group at the N1 position.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens at C2 and C3.

Aromatic Ring (AR): The benzene (B151609) portion of the indole (B1671886) ring, capable of π-π stacking interactions.

Halogen Bond Donor: The bromine atom at the C5 position can form favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site.

Hydrophobic Feature (HY): The core indole structure and the methyl portion of the C6-methoxy group.

A pharmacophore model for a specific target, such as a protein kinase, would map the ideal locations of these features. For example, a successful inhibitor might require the N-H group to form a hydrogen bond with a backbone carbonyl in the hinge region of the kinase, while the aromatic ring engages in hydrophobic interactions within the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a 3D-QSAR study would involve synthesizing a library of analogs with varied substituents and measuring their inhibitory activity against a specific target.

The process involves:

Data Set Generation: A series of analogs is created, for example, by introducing different alkyl or aryl groups at the N1 position.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity (e.g., logP).

Model Building: Statistical methods are used to build a regression model linking the descriptors to the observed biological activity (e.g., IC₅₀ values).

The resulting QSAR model, often visualized with contour maps, can highlight regions where steric bulk, positive electrostatic potential, or hydrophobicity would increase or decrease activity, thereby guiding the design of more potent analogs.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies on 5-bromo-6-methoxyisatin derivatives provide mechanistic hypotheses about their mode of action. While specific docking studies on this exact compound are not widely published, data from closely related 5-bromoindole (B119039) analogs against targets like VEGFR-2 tyrosine kinase offer valuable insights. d-nb.info

In a typical kinase binding site, the 5-bromo-6-methoxyisatin scaffold is hypothesized to interact as follows:

Hinge Binding: The N1-H group acts as a hydrogen bond donor to the backbone of the hinge region, a critical interaction for many kinase inhibitors.

Hydrophobic Interactions: The indole ring system fits into a hydrophobic pocket, often forming pi-alkyl interactions with aliphatic residues like leucine, valine, and isoleucine. d-nb.info

Halogen Bonding: The C5-bromo atom can form a halogen bond with a backbone carbonyl or other electron-rich residue, anchoring the ligand in the active site.

Additional Interactions: The C2 and C3 carbonyls and the C6-methoxy group can form additional hydrogen bonds or van der Waals interactions with the protein, further stabilizing the complex.

A molecular docking study of a related 5-bromoindole derivative against VEGFR tyrosine kinase identified key interactions that illustrate these principles.

| Compound Moiety | Interaction Type | Interacting Protein Residue | Reference |

|---|---|---|---|

| 5-Bromo-1H-indole | Hydrogen Bond | Asp1046 | d-nb.info |

| 5-Bromo-1H-indole | Pi-Alkyl | Leu889, Ile888, Leu1019 | d-nb.info |

| Substituent Moiety | Pi-Alkyl | Val848, Leu1035, Ala866 | d-nb.info |

This interactive table summarizes the predicted binding interactions of a 5-bromoindole derivative within the VEGFR tyrosine kinase active site, showcasing the types of interactions the 5-bromo-6-methoxyisatin scaffold could also form.

Influence of Substitution Patterns on Molecular Interactions

The substituents on the isatin core dramatically influence its binding affinity and selectivity. The 5-bromo and 6-methoxy groups on the title compound are critical modulators of its activity.

C5 Position: Substitution at the C5 position is often favorable for activity. A bromine atom is electron-withdrawing and increases the lipophilicity of the scaffold. Its ability to act as a halogen bond donor can provide a significant boost in binding affinity compared to an unsubstituted analog. In docking studies of various isatin derivatives against cyclin-dependent kinase 2 (CDK2), modifications at the C5 position were found to be particularly effective at increasing binding affinity. mdpi.com

C6 Position: The C6-methoxy group is electron-donating via resonance. Its oxygen atom can act as a hydrogen bond acceptor, and its presence can direct the orientation of the scaffold within a binding site. The steric bulk of the methoxy (B1213986) group is relatively small, but replacing it with larger groups could either enhance binding by filling a hydrophobic pocket or decrease binding due to steric clashes.

N1 Position: The N1 position is the most common site for modification. Adding substituents here can modulate solubility, cell permeability, and introduce new interaction points. For example, adding a basic amine side chain can allow for the formation of a salt bridge with an acidic residue like aspartic or glutamic acid.

| Position | Substituent | Potential Influence on Molecular Interactions | Reference |

|---|---|---|---|

| C5 | -Br | Electron-withdrawing; potential halogen bond donor; increases lipophilicity. Favorable for CDK2 affinity. | mdpi.com |

| C6 | -OCH₃ | Electron-donating; potential H-bond acceptor; influences orientation. | |

| N1 | -H (unsubstituted) | Key hydrogen bond donor. | |

| C7 | -H (unsubstituted) | Modifications at this position are generally least effective for increasing CDK2 affinity. | mdpi.com |

This interactive table outlines the influence of different substitution patterns on the isatin scaffold's potential for molecular interactions, based on computational and empirical data.

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. Several bioisosteric replacements could be considered for the this compound scaffold.

For the C5-Bromo Group:

Chlorine (-Cl): A smaller halogen that also acts as an electron-withdrawing group and can form halogen bonds, though typically weaker than bromine.

Trifluoromethyl (-CF₃): A strong electron-withdrawing group and a well-established bioisostere for halogens. It is highly lipophilic and can engage in unique dipole-dipole or fluorine-specific interactions.

For the C6-Methoxy Group:

Hydroxyl (-OH): Can act as both a hydrogen bond donor and acceptor, potentially forming new interactions and increasing solubility.

Difluoromethoxy (-OCF₂H): A more metabolically stable alternative to the methoxy group that maintains similar steric properties but alters the electronic profile.

Small Alkyl Groups (-CH₃, -CH₂CH₃): These would replace the potential hydrogen bond accepting capability with pure hydrophobic interactions.

The choice of bioisostere depends on the specific interactions observed in the target's active site and the desired property improvements.

Rational Design of Analogs for Specific Molecular Targets

The rational design of novel analogs of this compound integrates all the principles described above. A typical design cycle would proceed as follows:

Target Selection: A protein target, such as CDK2 or VEGFR-2, is chosen based on its relevance to a disease.

Initial Docking: The parent scaffold, 5-bromo-6-methoxyisatin, is docked into the active site of the target protein to generate an initial binding hypothesis. This identifies key interactions and highlights nearby pockets that are not occupied.

Hypothesis-Driven Design: Based on the docking pose, new analogs are designed. For example, if a nearby acidic residue (e.g., Asp) is identified, an analog with a flexible, amine-containing chain at the N1 position might be designed to form a salt bridge. If the C5-bromo group is near a backbone carbonyl, its position is retained to exploit the halogen bond.

Synthesis and Biological Evaluation: The designed compounds are synthesized and tested for their activity against the target.

Iterative Refinement: The experimental results are used to refine the computational model (SAR), leading to a new cycle of design and optimization. This iterative process allows for the systematic improvement of potency and selectivity, ultimately leading to the identification of a lead candidate.

Through this structured approach, the this compound scaffold serves as a versatile foundation for developing novel, highly specific therapeutic agents.

Advanced Research Paradigms and Strategic Utility of the 5 Bromo 6 Methoxy 1h Indole 2,3 Dione Scaffold

Utility as a Versatile Building Block in Complex Organic Synthesis

The 5-bromo-6-methoxy-1H-indole-2,3-dione scaffold is a highly functionalized platform amenable to a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex organic molecules. The isatin (B1672199) core itself possesses several reactive sites: the nucleophilic nitrogen atom at position 1, the electrophilic carbonyl groups at positions 2 and 3, and the aromatic ring which can undergo electrophilic substitution. The presence of a bromine atom at the 5-position and a methoxy (B1213986) group at the 6-position introduces additional layers of reactivity and synthetic handles.

The bromine atom at C-5 is a key functional group that can participate in a variety of cross-coupling reactions. For instance, it can serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a diverse range of aryl, alkenyl, alkynyl, and amino substituents. This capability is crucial for the construction of complex molecular frameworks and for the fine-tuning of the electronic and steric properties of the final products.

The vicinal dicarbonyl system at C-2 and C-3 is the hallmark of the isatin scaffold and is central to its synthetic utility. The C-3 carbonyl group is particularly reactive towards a variety of nucleophiles, participating in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reactions with Grignard and organolithium reagents. These reactions provide straightforward access to a plethora of 3-substituted-3-hydroxyoxindoles, which are themselves versatile intermediates for further synthetic manipulations.

Furthermore, the isatin scaffold can undergo various cycloaddition reactions. For example, N-alkylation of the isatin nitrogen followed by reaction with 1,3-dipoles can lead to the formation of novel spiro-heterocyclic systems. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methoxy group can influence the reactivity of the dienophilic double bond in the pyrrole ring, potentially modulating the regio- and stereoselectivity of these cycloaddition reactions.

The strategic placement of the methoxy group at the 6-position can also influence the reactivity of the aromatic ring. The electron-donating nature of the methoxy group can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring, offering further opportunities for functionalization.

| Reaction Type | Reactive Site on this compound | Potential Products |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | C-5 Bromine | 5-Aryl/Alkenyl substituted 6-methoxyisatins |

| Nucleophilic Addition | C-3 Carbonyl | 3-Substituted-3-hydroxy-6-methoxyoxindoles |

| Condensation Reactions | C-3 Carbonyl | Isatin-derived Schiff bases and hydrazones |

| 1,3-Dipolar Cycloaddition | Alkylated isatin derivative | Spiro-heterocyclic systems researchgate.net |

Development of Chemical Probes for Biological Systems

The isatin scaffold has been explored for the development of fluorescent probes for the detection of various analytes. The inherent fluorescence of the indole (B1671886) nucleus can be modulated by the introduction of substituents that alter its electronic properties. The this compound derivative is a promising candidate for the development of novel chemical probes due to the presence of both an electron-withdrawing group (bromo) and an electron-donating group (methoxy) on the aromatic ring.

This substitution pattern can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with environmentally sensitive fluorescence. This means that the fluorescence emission of such a molecule could be highly dependent on the polarity of its microenvironment, making it a potential probe for studying biological membranes or protein binding events.

Furthermore, the reactive C-3 carbonyl group can be utilized to append specific recognition motifs to the isatin core. For example, condensation with a hydrazine or an amine derivative bearing a specific ligand can tether the fluorescent isatin core to a biological target of interest. The binding of the probe to its target could then elicit a change in the fluorescence signal, either through a change in the local environment or through a conformational change that affects the ICT process.

The development of such probes would involve the systematic investigation of the photophysical properties of this compound and its derivatives in various solvents and in the presence of different biological macromolecules. Time-resolved fluorescence spectroscopy and quantum yield measurements would be crucial in characterizing the potential of these compounds as chemical probes.

Integration into Diverse Heterocyclic Systems for Enhanced Functionality

The isatin scaffold is a versatile precursor for the synthesis of a wide variety of fused and spiro-heterocyclic systems. The 5-bromo-6-methoxy substitution pattern can be strategically employed to direct the regioselectivity of these cyclization reactions and to impart specific properties to the resulting heterocyclic frameworks.

One of the most powerful methods for the construction of complex heterocyclic systems from isatins is the 1,3-dipolar cycloaddition reaction. N-alkylation of this compound would generate an activated dipolarophile that can react with various 1,3-dipoles, such as azomethine ylides, nitrile oxides, and nitrones. These reactions can lead to the formation of novel polycyclic systems containing five-membered heterocyclic rings fused to the isatin core. The electronic nature of the substituents at the 5- and 6-positions can influence the energy of the frontier molecular orbitals of the dipolarophile, thereby affecting the rate and selectivity of the cycloaddition. Research on 5-bromoisatin has shown its utility in synthesizing new heterocyclic systems through alkylation and subsequent 1,3-dipolar cycloaddition reactions researchgate.net.

Another important reaction for the integration of the isatin scaffold into larger heterocyclic systems is the Pfitzinger reaction, which involves the condensation of isatin with a compound containing an active methylene (B1212753) group and a carbonyl group to form a quinoline-4-carboxylic acid. The 5-bromo-6-methoxy-isatin derivative could be used in this reaction to generate highly functionalized quinoline (B57606) derivatives.

Furthermore, the vicinal dicarbonyl groups of isatin can be used to construct fused heterocyclic rings. For example, reaction with o-phenylenediamine can lead to the formation of an indolo[2,3-b]quinoxaline system. The substituents on the isatin ring would be incorporated into the final quinoxaline product, allowing for the modulation of its properties.

| Reaction for Heterocycle Synthesis | Reactant with this compound | Resulting Heterocyclic System |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Nitrones, etc. | Spiro-pyrrolidine/isoxazolidine-oxindoles |

| Pfitzinger Reaction | Active methylene carbonyl compounds | Functionalized quinoline-4-carboxylic acids |

| Condensation | o-Phenylenediamine | Indolo[2,3-b]quinoxalines |

Potential in Materials Science and Advanced Functional Molecules (e.g., Optoelectronic Materials if applicable)

The unique electronic properties of the this compound scaffold make it an intriguing candidate for applications in materials science, particularly in the field of optoelectronic materials. The combination of an electron-donating methoxy group and an electron-withdrawing bromine atom on the indole ring creates a push-pull system, which can lead to interesting photophysical properties, such as large Stokes shifts and solvatochromism.

Indole derivatives have been investigated as building blocks for organic semiconductors. The ability to tune the electronic properties of the indole ring through substitution is a key advantage in designing materials with desired charge transport characteristics. The 5-bromo-6-methoxy-isatin core could be incorporated into larger conjugated systems, such as polymers or small molecules, for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom provides a convenient site for further extension of the conjugated system through cross-coupling reactions.

For instance, substituted isatins have been used to synthesize n-type organic semiconductors. In one study, 5-bromoisatin and 6-bromoisatin were used to create thiophene-S,S-dioxidized indophenine (IDTO) compounds. These materials exhibited unipolar n-type semiconductor behavior with high electron mobility, highlighting the potential of substituted isatins in printed electronics. The different substitution patterns (5-bromo vs. 6-bromo) were found to influence the charge transport properties of the resulting materials.

The potential for intramolecular charge transfer in the 5-bromo-6-methoxy-isatin scaffold could also be exploited in the design of nonlinear optical (NLO) materials. Molecules with large second-order NLO responses typically possess a strong electronic asymmetry, which is present in this substituted isatin. Further research into the NLO properties of this and related compounds could open up new avenues for their application in photonics and optical data processing.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes and Catalytic Systems